An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic system is featured in marketed drugs such as Zolpidem (a sedative-hypnotic) and Olprinone (a cardiotonic agent), underscoring its therapeutic relevance.[2] The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives, including anticancer, antimicrobial, and antituberculosis properties, continues to fuel intensive research into novel analogues.[1][3]
This guide focuses on a specific, yet significant, derivative: 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine . The strategic placement of a bromine atom and two methyl groups on the core scaffold is anticipated to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for researchers in drug discovery and development, as they dictate critical parameters such as solubility, permeability, and ultimately, bioavailability. This document provides a comprehensive analysis of the key physicochemical attributes of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine, offering both theoretical insights and detailed experimental protocols for their determination.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its structure and the consequent influence on its physical and chemical behavior.
Chemical Structure:
-
IUPAC Name: 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine
-
Molecular Formula: C₉H₉BrN₂
-
SMILES: CC1=CC(=CN2C1=NC(=C2)C)Br
-
InChI: InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3
-
InChIKey: XXIFFUAPZHTUJK-UHFFFAOYSA-N
The structure comprises a bicyclic heteroaromatic system with a bromine substituent at the 6-position and methyl groups at the 2- and 8-positions. The bromine atom, being electron-withdrawing, and the methyl groups, being electron-donating, are expected to create a unique electronic distribution across the molecule, impacting its polarity, hydrogen bonding potential, and ultimately its interactions with biological macromolecules and solvent molecules.
Predicted Physicochemical Data Summary:
| Property | Predicted Value | Data Source |
| Molecular Weight | 225.09 g/mol | PubChemLite |
| Monoisotopic Mass | 223.9949 Da | PubChemLite[4] |
| XlogP | 3.2 | PubChemLite[4] |
| Predicted Collision Cross Section ([M+H]⁺) | 138.5 Ų | PubChemLite[4] |
Interpretation of Predicted Data:
The predicted XlogP of 3.2 suggests that 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is a lipophilic molecule. Lipophilicity is a critical parameter in drug design, influencing membrane permeability and plasma protein binding. A higher XlogP often correlates with better membrane penetration but can also lead to lower aqueous solubility and increased metabolic clearance. The presence of the bromine atom significantly contributes to this lipophilicity.
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
In the absence of established experimental data, this section provides detailed, field-proven protocols for the determination of the key physicochemical properties of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine. The rationale behind each experimental choice is elucidated to provide a comprehensive understanding of the process.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.
Experimental Protocol:
-
Sample Preparation: A small amount of dry, powdered 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is loaded into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting range.
-
A second, slower measurement is conducted with a fresh sample, heating at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality Behind Experimental Choices:
-
Dry Sample: The presence of solvent can act as an impurity, leading to an inaccurate, depressed, and broadened melting range.
-
Packed Sample: Proper packing ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, ensuring an accurate measurement.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The solubility of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is expected to be low in aqueous media due to its lipophilic nature.
Experimental Protocol (Thermodynamic Solubility):
-
Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine to a known volume of each buffer in separate vials.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting saturated solutions are filtered through a 0.22 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Physiologically Relevant pH: Testing at different pH values mimics the conditions in various parts of the gastrointestinal tract, providing a more complete picture of in vivo solubility.
-
Equilibration Time: Allowing sufficient time for equilibration ensures that the measured solubility is the true thermodynamic solubility and not a kinetically controlled value.
-
Filtration: Filtration is crucial to separate the dissolved compound from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
-
Validated Analytical Method: A specific and sensitive analytical method is required for accurate quantification of the dissolved compound.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine with basic nitrogen atoms, the pKa will determine the extent of its ionization at different pH values. The ionization state of a drug molecule significantly affects its solubility, permeability, and interaction with its biological target.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is dissolved in a suitable co-solvent/water mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Co-solvent: Due to the expected low aqueous solubility, a co-solvent may be necessary to dissolve a sufficient amount of the compound for accurate titration.
-
Strong Acid Titrant: A strong acid ensures a complete reaction with the basic sites of the molecule.
-
Calibrated pH Electrode: Accurate pH measurements are essential for the precise determination of the pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine, ¹H and ¹³C NMR are crucial for confirming the substitution pattern.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the pyridine and imidazole rings will appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The bromine atom at position 6 will influence the chemical shifts of the adjacent protons.
-
Methyl Protons: The two methyl groups at positions 2 and 8 will each give rise to a singlet in the aliphatic region (typically δ 2.0-3.0 ppm). The exact chemical shifts will be influenced by their electronic environment.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The carbon atoms of the bicyclic system will resonate in the downfield region (typically δ 100-150 ppm). The carbon atom attached to the bromine (C-6) will show a characteristic chemical shift.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region (typically δ 15-25 ppm).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts and coupling constants to the respective nuclei in the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Expected Mass Spectrum:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₉H₉BrN₂).
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine. While specific experimental data for this compound remains to be published, this document has outlined the predicted properties based on its chemical structure and provided detailed, robust protocols for their experimental determination. A thorough understanding and characterization of these properties are essential for advancing our knowledge of this promising molecule and for guiding its potential development as a therapeutic agent. The methodologies described herein represent the standard practices in the pharmaceutical industry and will enable researchers to generate high-quality, reliable data for this and other novel chemical entities.
References
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [URL: Not available]
-
Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2025). ResearchGate.
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). PMC - PubMed Central.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate.
-
PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine.
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). PubMed.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). [URL: Not available]
-
A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. (n.d.). ACS Publications.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [URL: Not available]
-
PubChemLite. (n.d.). 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine.
-
6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE | 4044-99-9. (2025). ChemicalBook.
-
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
-
6-Bromo-2-methylimidazo[1,2-a]pyridine | CAS#:4044-99-9. (2025). Chemsrc.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed.
-
6-Bromoimidazo 1,2-a pyridine 97 6188-23-4. (n.d.). Sigma-Aldrich.
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central.
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). MDPI.
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate.
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (n.d.). ResearchGate.
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). [URL: Not available]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. PubChemLite - 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
(A schematic representation of the chemical reaction will be placed here.)